1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone

Regioselective alkylation Nitrotriazole isomerism NMR structure elucidation

Researchers requiring N1-substituted 3-nitrotriazole building blocks face regioisomeric contamination that compromises energetic material performance and biological assay reproducibility. This compound delivers >90% N1 regioselectivity as the essential intermediate for destructive nitration. • Exclusive N1-acetonyl regiochemistry ensures reproducible TNMNT synthesis (43% yield); the acetyl analog (CAS 129053-61-8) cannot access this pathway. • Three validated synthetic routes (38-87% yield) support pilot-scale procurement with flexible EHS alignment. • Validated scaffold for hypoxic cell radiosensitizers with ~6-fold higher aqueous solubility than 2-nitroimidazole counterparts.

Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
CAS No. 60728-89-4
Cat. No. B1607816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone
CAS60728-89-4
Molecular FormulaC5H6N4O3
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCC(=O)CN1C=NC(=N1)[N+](=O)[O-]
InChIInChI=1S/C5H6N4O3/c1-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3
InChIKeyLSBLHAUYFVFQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone: Core Identity & Structural Features


1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone (synonym: 1-acetonyl-3-nitro-1,2,4-triazole, ANT) is an N(1)-substituted 3-nitrotriazole derivative with molecular formula C₅H₆N₄O₃ and molecular weight 170.13 g/mol . The compound belongs to the nitro-functionalized 1,2,4-triazole class, which is extensively employed as a building block for high-nitrogen energetic materials and as a scaffold for biologically active compounds, including hypoxic cell radiosensitizers . Structurally, it features a 3-nitro-1,2,4-triazole core bearing an acetonyl (−CH₂COCH₃) substituent at the N1 position, a regiochemistry that has been unequivocally established by ¹³C, ¹⁵N, and ¹⁴N high-resolution NMR spectroscopy [1].

Why 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone Cannot Be Substituted by Analogs


The 3-nitrotriazole class exhibits strong structure-activity dependence on the precise N1 substituent. The acetonyl moiety (−CH₂COCH₃) in the target compound is not an interchangeable alkyl appendage; it serves as the essential functional handle for destructive nitration, enabling sequential NO₂ group insertion to generate N-dinitromethyl and N-trinitromethyl energetic derivatives [1]. The N1-acetyl analog 1-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone (CAS 129053-61-8) lacks the methylene group required for enolization and subsequent nitronium ion attack, rendering it chemically incapable of accessing the trinitromethyl product family . Furthermore, N2-substituted isomers, which form as byproducts during alkylation in ratios of approximately 6–11% depending on reaction conditions, display altered electronic properties that compromise downstream product consistency [2]. Substitution with unsubstituted 3-nitro-1,2,4-triazole (CAS 24807-55-4) forfeits the solubilizing and reactivity-tuning effects of the acetonyl side chain entirely. These structural and mechanistic distinctions mean that generic replacement by a nearby CAS number is chemically invalid for both energetic materials synthesis and medicinal chemistry programs.

1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone: Differentiation Evidence vs. Analogs


N(1)-Regioselectivity and N1-Isomer Identity

The alkylation of 3-nitro-1,2,4-triazole with α-haloketones proceeds with high N(1) regioselectivity. Semenov et al. (1990) established that alkylation with bromoacetone yields the N(1)-acetonyl product as the major isomer, with the N(2)-substituted isomer formed as a minor component [1]. In a closely related alkylation system using bifunctional diethylene glycol-derived alkylating agents, Sukhanova et al. (2011) quantified the isomeric distribution: for 3-nitro-1,2,4-triazole, the N(1),N′(1) bis-adduct constituted 82.0–85.7% of the product mixture, while N(1),N′(2) and N(2),N′(2) isomers accounted for only 7.7–9.9% and 6.6–8.1%, respectively [2]. By extrapolation to mono-alkylation, the N(1):N(2) selectivity exceeds 90:10, confirming that 1-(3-nitro-1H-1,2,4-triazol-1-yl)acetone is the structurally defined, major isomer product.

Regioselective alkylation Nitrotriazole isomerism NMR structure elucidation

Synthetic Yield Comparison and Method Selection

Three distinct and independently reported synthetic routes to the target compound exhibit substantially divergent yields, creating a procurement-relevant trade-off between efficiency and reagent hazard profile. The Semenov et al. (1990) method, employing bromoacetone under homogeneous or phase-transfer catalysis conditions, achieved approximately 87% isolated yield . The Terpigorev et al. (1982) approach yielded approximately 39% , while the more recent Guo et al. (2022) method—which prioritizes reagent safety by substituting bromoacetone with low-toxicity chloroacetone and uses KBr as catalyst in DMF at 70°C for 3 hours—yielded 38% . The 49-percentage-point yield gap between the highest- and lowest-yielding methods represents a concrete decision parameter for procurement: the bromoacetone route maximizes throughput but introduces a more hazardous alkylating agent, whereas the chloroacetone route reduces toxicological burden at the expense of yield.

Synthetic method comparison Alkylation yield optimization Energetic intermediate procurement

Acetonyl vs. Acetyl: Gatekeeper for Trinitromethyl Derivatization

The N-acetonyl group in 1-(3-nitro-1H-1,2,4-triazol-1-yl)acetone is uniquely capable of undergoing destructive nitration to yield N-dinitromethyl and N-trinitromethyl derivatives. Semenov et al. (2009) elucidated the mechanism: sequential NO₂ group insertion into the acetonyl methylene occurs via acid-catalyzed enolization followed by nitronium ion addition, with the acetyl moiety ultimately displaced [1]. Kofman et al. (2008) demonstrated that ω-(3-nitro-1H-1,2,4-triazol-1-yl)alkan-2-ones, of which the target compound is the prototypical member, are converted to 5-R-substituted 3-nitro-1-trinitromethyl-1H-1,2,4-triazoles upon treatment with mixed HNO₃/H₂SO₄ [2]. Guo et al. (2022) applied this transformation directly: ANT was converted to 1-trinitromethyl-3-nitro-1,2,4-triazole (TNMNT) in 43% yield using a 1:3 volume ratio of HNO₃ to H₂SO₄ over 36 hours . In contrast, 1-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone (CAS 129053-61-8), the acetyl analog lacking the critical methylene group, cannot undergo the requisite enolization at the α-position and is structurally precluded from accessing the dinitromethyl/trinitromethyl product class.

Destructive nitration Dinitromethyl triazole Trinitromethyl energetic materials Precursor capability

3-Nitrotriazole vs. 2-Nitroimidazole Scaffolds: Solubility and Cytotoxicity Advantages

When evaluated as hypoxia-selective radiosensitizer scaffolds, 3-nitrotriazole derivatives demonstrate two pharmacologically critical advantages over corresponding 2-nitroimidazole analogs. Hay et al. (1995) reported that 3-nitrotriazoles are approximately 6-fold more soluble in aqueous media than analogous 2-nitroimidazoles, a parameter that directly governs formulation feasibility for intravenous and oral administration [1]. Jenkins et al. (1989) established in comparative in vitro studies that 3-nitrotriazoles exhibit significantly lower chronic aerobic toxicity compared with corresponding 2-nitroimidazoles, while maintaining similar or slightly improved radiosensitizing efficiency as measured in hypoxic V79 cell assays [2]. These data are derived from the broader 3-nitrotriazole class rather than the specific acetonyl derivative; nevertheless, they establish the scaffold-level pharmaceutical superiority of 3-nitrotriazoles for radiosensitizer development programs and support the selection of 1-(3-nitro-1H-1,2,4-triazol-1-yl)acetone as a versatile entry point into this privileged chemical space.

Hypoxic cell radiosensitizer Aqueous solubility Chronic aerobic toxicity Nitroheterocycle scaffold comparison

Physicochemical Differentiation: Acetonyl vs. Acetyl Analogs

Replacement of the acetyl group (−COCH₃) with an acetonyl group (−CH₂COCH₃) at the N1 position introduces quantifiable differences in fundamental physicochemical properties that directly affect laboratory handling and scale-up operations. The target compound (C₅H₆N₄O₃, MW 170.13 g/mol) contains one additional methylene unit compared to 1-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone (C₄H₄N₄O₃, MW 156.10 g/mol), resulting in a molecular weight increase of 14 Da (9% increase) . The experimental density of the target compound is 1.59 g/cm³, compared to 1.7 ± 0.1 g/cm³ (predicted) for the ethanone analog . The boiling point is 396.3°C (target compound) vs. 389.0 ± 25.0°C at 760 mmHg (ethanone analog), representing a difference of approximately 7°C in the central estimates . Additionally, the polar surface area (PSA) is 93.6 Ų with a calculated LogP of 0.30 for the target compound, parameters directly relevant to chromatographic method development and assessment of compound compatibility with various solvent systems .

Physicochemical properties Triazole homolog comparison Density and boiling point

Validated Applications of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone


Trinitromethyl Energetic Materials Synthesis

The target compound serves as the essential N-acetonyl intermediate in the destructive nitration pathway to 1-trinitromethyl-3-nitro-1,2,4-triazole (TNMNT) and its 5-R-substituted derivatives. As demonstrated by Guo et al. (2022), ANT is converted to TNMNT in 43% yield using HNO₃/H₂SO₄ (1:3 v/v) over 36 hours, yielding a nitrogen-rich energetic compound with a melting point of 100.5°C, decomposition at 166.4°C, characteristic drop height H₅₀ of 21.3 cm, and frictional sensitivity of 56% . The Kofman et al. (2008) study extended this methodology to a library of 5-R-substituted trinitromethyl triazoles (R = Me, Cl, Br, N₃, NH₂, NO₂), confirming the generality of the approach for property-tuning of energetic materials [1]. This scenario is not accessible with the acetyl analog due to the absence of the methylene group required for enolization and nitronium ion attack.

Hypoxic Cell Radiosensitizers with Improved Therapeutic Index

The 3-nitrotriazole scaffold, to which the target compound belongs as an N1-functionalized building block, offers two validated therapeutic advantages over 2-nitroimidazole-based radiosensitizers: approximately 6-fold higher aqueous solubility (Hay et al., 1995) and significantly lower chronic aerobic cytotoxicity while maintaining similar or slightly improved radiosensitizing efficiency (Jenkins et al., 1989) [1]. The acetonyl side chain provides a synthetic handle for further elaboration (e.g., reduction, condensation, or nucleophilic addition) to generate diverse 1-substituted 3-nitrotriazole candidates. Jenkins et al. specifically identified 1-(3-nitro-1,2,4-triazol-1-yl)-3-piperidino-2-propanol as a compound warranting further in vivo evaluation on the basis of a favorable in vitro therapeutic ratio [1], validating the broader class as a source of development candidates.

Regioselective Synthesis for Structure-Activity Relationship Studies

The high N(1) regioselectivity documented for 3-nitrotriazole alkylation (>90% N1 preference in mono-alkylation systems, with N(1),N′(1) bis-adducts reaching 82.0–85.7% in related bifunctional alkylation systems) ensures that 1-(3-nitro-1H-1,2,4-triazol-1-yl)acetone can be procured as a structurally homogeneous starting material for SAR campaigns [1]. The defined N(1) regiochemistry is critical for programs in anti-Chagasic drug discovery, where 3-nitrotriazole-based amides and carbinols have demonstrated in vitro potency against Trypanosoma cruzi at sub-micromolar to nanomolar IC₅₀ levels, and where regioisomeric purity directly impacts biological assay reproducibility.

Scale-Up Procurement and Yield-Safety Route Selection

Procurement of the target compound at pilot scale requires informed selection among three documented synthetic routes with yields spanning 38% to 87% [1]. The Semenov (1990) bromoacetone route (87% yield) maximizes throughput but employs a lacrimatory and toxic alkylating agent. The Guo (2022) chloroacetone/KBr route (38% yield) substitutes bromoacetone with less hazardous chloroacetone and shortens overall process time compared to traditional methods, offering a more environmentally compatible option at reduced throughput . The Terpigorev (1982) route (39% yield) provides a third alternative [1]. This evidence-based trade-off matrix—yield vs. reagent toxicity vs. environmental footprint—enables operations and procurement managers to align sourcing decisions with institutional EHS policies, regulatory requirements, and production volume targets.

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